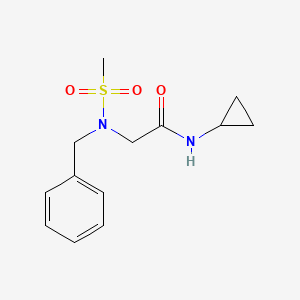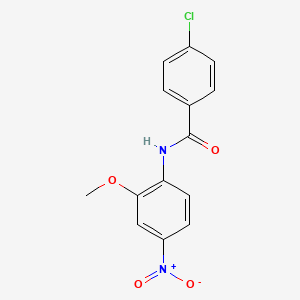![molecular formula C16H14BrNO B5125472 1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5125472.png)
1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone, also known as BRD-K68174516, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6 is not yet fully understood. However, it has been found to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs). These enzymes play important roles in cell growth and division, and inhibition of their activity can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6 has been found to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. Additionally, it has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6 in lab experiments is its specificity for HDACs and CDKs. This allows for targeted inhibition of these enzymes, minimizing off-target effects. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on 1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6. One area of interest is its potential use in treating viral infections, particularly those caused by RNA viruses. Additionally, further research is needed to fully understand its mechanism of action and to identify potential therapeutic applications in cancer treatment and other areas of medicine. Finally, the development of more efficient synthesis methods could make it more accessible for use in research.
Métodos De Síntesis
1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6 can be synthesized using a multistep process that involves the reaction of 5-bromo-1,3-dihydro-2H-isoindole-2-carboxylic acid with 4-aminobenzophenone, followed by a series of purification steps. The final product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6 has been found to have potential therapeutic applications in several areas of scientific research. It has been studied for its anti-inflammatory properties, as well as its ability to inhibit the growth of cancer cells. Additionally, 1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone6 has been found to have antiviral properties and has been studied for its potential use in treating viral infections.
Propiedades
IUPAC Name |
1-[4-(5-bromo-1,3-dihydroisoindol-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c1-11(19)12-3-6-16(7-4-12)18-9-13-2-5-15(17)8-14(13)10-18/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEYBCLDCNGUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Bromo-1,3-dihydroisoindol-2-yl)phenyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5125399.png)
![4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125400.png)

![2-{5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5125417.png)
![N-cyclopropyl-1'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5125420.png)
![4-[2-(mesityloxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5125421.png)
![2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole](/img/structure/B5125435.png)
![N-[4-({[3-(1-azepanyl)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5125442.png)

![2-[4-({4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinyl]-6-methylnicotinonitrile bis(trifluoroacetate)](/img/structure/B5125454.png)
![2-{[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5125460.png)

![1-(2-chlorobenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5125484.png)